3-Nitropropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Very soluble in water, ethanol, diethyl ether; soluble in warm chloroform; insoluble in ligroin

Synonyms

Canonical SMILES

Modeling Neurodegenerative Diseases

One of the most prominent research applications of 3-NPA is in modeling neurodegenerative diseases, particularly Huntington's disease (HD) []. This neurotoxin selectively inhibits succinate dehydrogenase, an enzyme crucial for the mitochondrial electron transport chain and energy production. In animal models, 3-NPA administration induces behavioral, biochemical, and morphological changes similar to those observed in HD patients [, ]. This allows researchers to study the underlying mechanisms of HD development and progression, as well as test potential therapeutic interventions.

Investigating Mitochondrial Function

3-NPA's specific action on succinate dehydrogenase makes it a valuable tool for studying mitochondrial function. By inhibiting this enzyme, researchers can investigate the impact of mitochondrial dysfunction on various cellular processes, including energy metabolism, reactive oxygen species (ROS) production, and cell death pathways []. This knowledge can be crucial for understanding the role of mitochondria in various diseases beyond neurodegeneration.

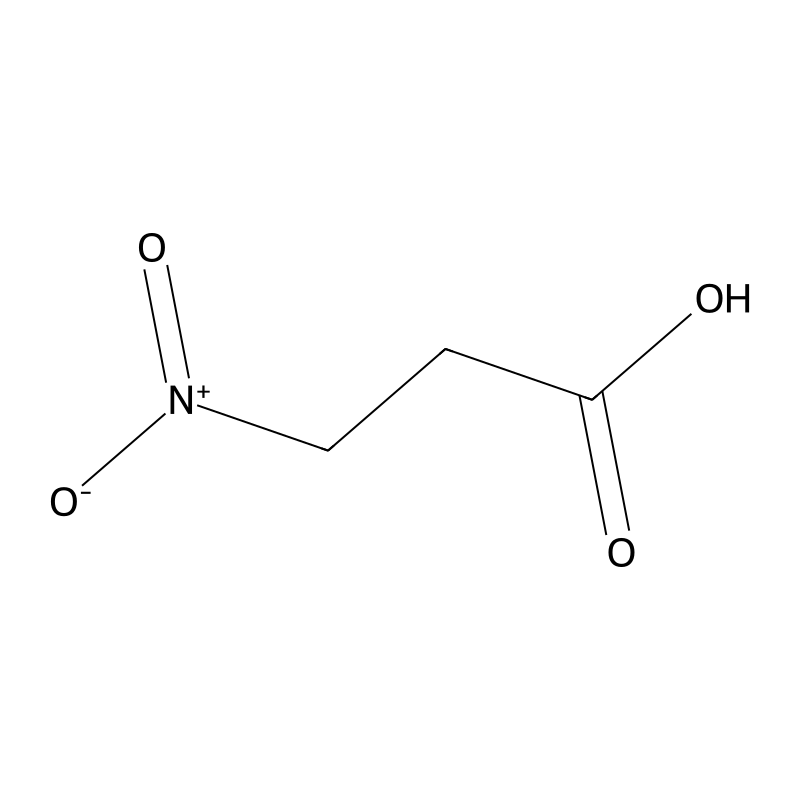

3-Nitropropionic acid is a naturally occurring mycotoxin with the chemical formula C₃H₅NO₄ and a molecular weight of 119.08 g/mol. It appears as golden crystals and is soluble in water, making it accessible for various biological studies. This compound is primarily produced by certain fungi, such as Aspergillus flavus and Arthrinium, and can be found in various food products, including fermented staples like miso and soy sauce .

3-NPA is a highly toxic compound.

- Toxicity: Ingestion of 3-NPA can cause severe neurotoxicity, with symptoms resembling Huntington's disease, including involuntary movements, chorea, and cognitive decline [, ]. Studies have shown that administration of 3-NPA to animals can induce these symptoms [].

- Safety Concerns: Due to its toxicity, handling 3-NPA requires strict safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].

3-Nitropropionic acid acts as a suicide inhibitor of succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain. Upon oxidation, it forms a covalent adduct with a catalytic base (arginine) in the active site of the enzyme, leading to impaired mitochondrial function and reduced adenosine triphosphate production . The reaction can be summarized as follows:

This inhibition results in significant metabolic disruptions, particularly in energy production pathways.

3-Nitropropionic acid has been extensively studied for its neurotoxic effects, particularly in relation to Huntington's disease. It induces behavioral, biochemical, and morphological changes in animal models that closely mimic the symptoms of this neurodegenerative disorder. The compound crosses the blood-brain barrier and has been shown to cause oxidative stress by increasing reactive oxygen species levels, leading to neuronal damage .

Mechanisms of Action- Oxidative Stress: Increases production of reactive oxygen species.

- Mitochondrial Dysfunction: Inhibits mitochondrial respiration.

- Neurotransmitter Imbalance: Alters dopamine metabolism and contributes to neurodegeneration.

3-Nitropropionic acid is primarily used in research settings:

- Model for Huntington's Disease: It serves as a tool to study the mechanisms underlying this condition and to test potential therapeutic interventions.

- Neurotoxicity Studies: Researchers utilize it to investigate mitochondrial dysfunction and oxidative stress in neuronal cells.

- Biochemical Research: It aids in understanding metabolic pathways involving succinate dehydrogenase inhibition .

Studies have shown that 3-nitropropionic acid interacts with various biochemical pathways:

- It promotes the release of calcium ions from intracellular stores, affecting neuronal signaling.

- The compound has been linked to alterations in neurotransmitter systems, particularly dopamine, contributing to its neurotoxic effects .

Several compounds share structural or functional similarities with 3-nitropropionic acid. Here are some notable ones:

| Compound Name | Structure/Functionality | Unique Aspects |

|---|---|---|

| 2-Nitropropionic Acid | Similar nitration pattern; less studied | Less potent as a mitochondrial inhibitor |

| β-Nitropropionic Acid | Mycotoxin; similar toxicity profile | Found in specific fungi; broader food occurrence |

| Malonic Acid | Structural analog; competitive inhibitor of succinate | Does not exhibit neurotoxicity like 3-nitropropionic acid |

| Propanoic Acid | Basic structure without nitro group | Non-toxic; widely used as a food additive |

3-Nitropropionic acid stands out due to its unique combination of neurotoxicity and specific inhibition of mitochondrial respiration, making it a critical focus for research on neurodegenerative diseases.

Physical Description

Golden solid; [CAMEO] Fine faintly beige crystals; [MSDSonline]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

68-70 °C

64 - 65 °C

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Previous studies indicate that 3-nitropropionic acid (3-NPA) neurotoxicity involves the excitotoxic activation of N-methyl-D-aspartate (NMDA) receptors. Thus, ... the effect of orphenadrine ... on N-methyl-D-aspartate neurotoxicity in both cultured rat cerebellar granule cells (CGCs) & in rats /was studied/. Orphenadrine protected cerebellar granule cells from N-methyl-D-aspartate induced mortality, as assessed by both the neutral red viability assay & laser scanning cytometry, using propidium iodide staining. For rats, two indirect markers of neuronal damage were used: the binding of ((3)H)-PK 11195 to the peripheral type benzodiazepine receptor (PBR), a microglial marker, & expression of the 27 kD heat shock protein (HSP27), a marker of activated astroglia. Systemic admin of N-methyl-D-aspartate (30 mg/kg/day for 3 days) induced a 170% incr in ((3)H)-PK 11195 binding, & expression of 27 kD heat shock protein. Both the incr in ((3)H)-PK 11195 & HSP 27 expression were prevented by previous admin of 30 mg/kg/day of orphenadrine for 3 days. Lower doses (10 & 20 mg/kg) had no protective effect. Orphenadrine also reduced N-methyl-D-aspartate induced mortality in a dose dependent manner. ... Orphenadrine or orphenadrine like drugs could be used to treat neurodegenerative disorders mediated by overactivation of N-methyl-D-aspartate receptors.

The present study investigated the mechanism of cellular degeneration within the striatum following administration of the mitochondrial toxin, 3-nitropropionic (3-NP) acid. Internucleosomal fragmentation typical of apoptosis was present in the DNA of cells from the striatum of 3-NP-treated rats. DNA fragmentation was also evident in this region by terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end labeling. The data suggest that striatal cells die by apoptosis following administration of 3-NP.

3-nitropropionic acid blocks energy metabolism prior to exerting neurotoxic damage and the degree of energy depletion determines the detrimental effects of 3-nitropropionic acid. In the present study, we also demonstrate that glutamate and glutamine levels as well as astrocytic functions may play pivotal roles in 3-nitropropionic acid-induced striatal lesions.

For more Mechanism of Action (Complete) data for 3-NITROPROPIONIC ACID (15 total), please visit the HSDB record page.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Analytic Laboratory Methods

Interactions

The role of impaired mitochondrial function in processes leading to the generation of seizures was studied in mice. An inhibitor of mitochondrial complex III, 3-nitropropionic acid, which is known to evoke convulsions per se, and was used here in subthreshold dose, enhanced seizures generated by electric current and application of 4-aminopyridine. In contrast, 3-nitropropionic acid did not affect convulsions induced by gamma-aminobutyric acid (GABA) receptor antagonists - bicuculline, pentylenetetrazol and picrotoxin, glycine antagonist - strychnine, cholinomimetic drug-pilocarpine, and kynurenine aminotransferase inhibitor - aminooxyacetic acid. It is hypothesised that deranged mitochondrial metabolism renders the central nervous system more susceptible to factors inducing seizures via direct depolarization.

There is currently no effective treatment for Huntington's disease (HD), a progressive, fatal, neurodegenerative disorder characterized by motor & cognitive deterioration. It is well established that Huntington's disease is associated with perturbation of mitochondrial energy metab. Tauroursodeoxycholic acid (TUDCA), a naturally occurring bile acid, can stabilize the mitochondrial membrane, inhibit the mitochondrial permeability transition, decrease free radical formation, & derail apoptotic pathways. Here we report that tauroursodeoxycholic acid significantly reduced 3-nitropropionic acid (3-NPA) mediated striatal neuronal cell death in cell culture, In addition, rats treated with tauroursodeoxycholic acid exhibited an 80% reduction in apoptosis & in lesion volumes associated with 3-nitropropionic acid admin. Moreover, rats which received a combination of tauroursodeoxycholic acid + 3-nitropropionic acid exhibited sensor/motor & cognitive task performance that was indistinguishable from that of controls, & this effect persisted at least 6 months. Bile acids have traditionally been used as therapeutic agents for certain liver diseases. This is the first demonstration, however, that a bile acid can be delivered to the brain & function as a neuroprotectant & thus may offer potential therapeutic benefit in the treatment of certain neurodegenerative diseases.

Dates

Selective striatal cell loss is ameliorated by regulated autophagy of the cortex

KyoungJoo Cho, Gyung Whan KimPMID: 34271058 DOI: 10.1016/j.lfs.2021.119822

Abstract

The harmful cellular environment leads to brain damage, and each brain subregion exhibits a differential vulnerability to its effects. This study investigated the causes of selectively striatal cell loss in systemic 3-nitropropionic acid (3-NP) infused mice.This study was performed in the neuronal cell line, primary neuron, cultured mouse brain, and mice brain tissues. The 3-NP solution was delivered using an osmotic mini-pump system for 7 days. ROS in brain tissue were detected and evaluated with the signals of CM-H2DCFDA for total cellular ROS and MitoSOX Red for mitochondrial ROS. Cellular ROS and the functional status of mitochondria were assessed with a detection kit and analyzed using flow cytometry. To quantify oxidative damaged DNA, apurinic/apyrimidinic (AP) site numbers in DNA were measured. The protein expression level was assessed using Western blotting, and immunohistochemistry was performed. Cleaved caspase-3 activities were measured by using an enzyme-linked immunosorbent assay (ELISA) kit.

By 3-NP, mitochondrial dysfunction was higher in the striatum than in the cortex, and mitochondria-derived ROS levels were higher in the striatum than in the cortex. However, autophagy that may restore the energy depletion resulting from mitochondrial dysfunction occurred comparably less in the striatum than in the cortex. Inhibition of ASK1 by NQDI1 regulates MAPK signaling, apoptosis, and autophagy. Regulated autophagy of the cortex improved non-cell autonomously striatal damaged condition.

This study illustrated that the different vulnerabilities of the brain subregions, striatum or cortex, against 3-NP are rooted in different mitochondria-derived ROS amounts and autophagic capacity.

In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats

Flavia Tasmin Techera Antunes, Emanuelle Sistherenn Caminski, Jaqueline Nascimento Picada, Andrea Pereira Regner, Eliane Dallegrave, Alessandra Hubner de SouzaPMID: 33689791 DOI: 10.1016/j.toxicon.2021.03.001

Abstract

3-nitropropionic acid (3-NP) is a toxin that causes neural damage in the striatum and can lead to the development of Huntington's disease manifestations in animal models. Several studies have shown genotoxicity related to the 3-NP treatment. This study investigated potential genotoxicity and mutagenicity that was induced by a low dose (6.25 mg/kg i. p.) 3-NP subacute treatment (daily, over 6 days) in a rat model. The arterial blood and the frontal cortex were analyzed by the comet assay and the bone marrow by micronucleus. Surprisingly, the 3-NP subacute treatment with the low dose did not show genotoxic or mutagenic effects.Transplantation of human dental pulp stem cells compensates for striatal atrophy and modulates neuro-inflammation in 3-nitropropionic acid rat model of Huntington's disease

Neda Eskandari, Mahdi Eskandarian Boroujeni, Mohammad Amin Abdollahifar, Abbas Piryaei, Fariba Khodagholi, Seyed Hamidreza Mirbehbahani, Shokoofeh Siroosi, Meysam Hassani Moghaddam, Abbas Aliaghaei, Yousef SadeghiPMID: 33359180 DOI: 10.1016/j.neures.2020.12.002

Abstract

Stem cell-based therapy has recently offered a promising alternative for the remedy of neurodegenerative disorders like Huntington's disease (HD). Herein, we investigated the potential ameliorative effects of implantation of dental pulp stem cells (DPSCs) in 3-nitropropionic acid (3-NP) rat models of HD. In this regard, human DPSCs were isolated, culture-expanded and implanted in rats lesioned with 3-NP. Post-transplantation examinations revealed that DPSCs were able to survive and augment motor skills and muscle activity. Histological analysis showed DPSCs treatment hampered the shrinkage of the striatum along with the inhibition of gliosis and microgliosis in the striatum of 3-NP rat models. We also detected the downregulation of Caspase-3 and pro-inflammatory cytokines such as TNF and IL-1β upon DPSCs grafting. Overall, these findings imply that the grafting of DPSCs could repair motor-skill impairment and induce neurogenesis, probably through the secretion of neurotrophic factors and the modulation of neuroinflammatory response in HD animal models.Epigallocatechin-3-gallate PEGylated poly(lactic-co-glycolic) acid nanoparticles mitigate striatal pathology and motor deficits in 3-nitropropionic acid intoxicated mice

Amanda Cano, Miren Ettcheto, Marta Espina, Carmen Auladell, Jaume Folch, Britta A Kühne, Marta Barenys, Elena Sánchez-López, Eliana B Souto, Maria Luisa García, Patric Turowski, Antonio CaminsPMID: 33410329 DOI: 10.2217/nnm-2020-0239

Abstract

To compare free and nanoparticle (NP)-encapsulated epigallocatechin-3-gallate (EGCG) for the treatment of Huntington's disease (HD)-like symptoms in mice.EGCG was incorporated into PEGylated poly(lactic-co-glycolic) acid NPs with ascorbic acid (AA). HD-like striatal lesions and motor deficit were induced in mice by 3-nitropropionic acid-intoxication. EGCG and EGCG/AA NPs were co-administered and behavioral motor assessments and striatal histology performed after 5 days.

EGCG/AA NPs were significantly more effective than free EGCG in reducing motor disturbances and depression-like behavior associated with 3-nitropropionic acid toxicity. EGCG/AA NPs treatment also mitigated neuroinflammation and prevented neuronal loss.

NP encapsulation enhances therapeutic robustness of EGCG in this model of HD symptomatology. Together with our previous findings, this highlights the potential of EGCG/AA NPs in the symptomatic treatment of neurodegenerative diseases.

Fatal 3-Nitropropionic Acid Poisoning after Consuming Coconut Water

Thomas Birkelund, Rakel F Johansen, Dorte G Illum, Stig Eric Dyrskog, Jakob A Østergaard, Travis M Falconer, Chris Andersen, Helena Fridholm, Søren Overballe-Petersen, Jørgen S JensenPMID: 33350928 DOI: 10.3201/eid2701.202222

Abstract

We describe the fatal course of a patient with initial symptoms of vomiting and nausea who developed symptoms of dystonia, encephalopathy, and coma. The cause of death was poisoning with 3-nitropropionic acid from coconut water spoiled with the fungus Arthrinium saccharicola. We present the clinical findings and forensic analysis.Pristane promotes anaerobic glycolysis to facilitate proinflammatory activation of macrophages and development of arthritis

Xiaowei Li, Fengjie Gao, Wenhua Zhu, Congshan Jiang, Jing Xu, Jing Zhang, Liesu Meng, Shemin LuPMID: 33245891 DOI: 10.1016/j.yexcr.2020.112404

Abstract

Pristane-induced arthritis (PIA) could be adoptively transferred by splenic T cells in rats, and innate immunity should play critical roles in T cell activation. However, in pre-clinical stage, the activation mechanism of innate cells like macrophages remains unclear. Here we found that PIA was dependent on macrophages since cell depletion alleviated disease severity. Splenic macrophages of PIA rats showed M1 phenotypic shifting. The quantitative proteomics analysis suggested that macrophages initiated metabolic reprogramming with the conversion of aerobic oxidation to glycolysis in response to pristane in vivo. Notably, macrophages treated with pristane showed mitochondrial dysregulation and increased glycolysis flux and enzyme activity. Additionally, TNFα production, strongly associating with the glycolysis enzyme Ldha/Ldhb, could be reduced as glycolysis was inhibited or be enhanced as citrate cycle was blocked. This work provides detailed insights into the molecular mechanisms of pristane-mediated metabolic reprogramming in macrophages and suggests a new therapeutic strategy for arthritic disorders.Kinetic solvent viscosity effects reveal a protein isomerization in the reductive half-reaction of Neurospora crassa class II nitronate monooxygenase

Maria Vodovoz, Giovanni GaddaPMID: 33038312 DOI: 10.1016/j.abb.2020.108625

Abstract

Nitronate monooxygenase from Neurospora crassa (NcNMO) is an FMN-dependent enzyme that oxidizes nitronates. The enzyme belongs to Group H of flavin monooxygenases. Previous biochemical and mechanistic studies on the enzyme showed that NcNMO oxidizes both anionic nitronates and neutral nitroalkanes, a feature distinguishing NcNMO from bacterial and other fungal NMOs which are active exclusively on nitronates. Recently, NMOs have been shown to oxidize propionate 3-nitronate (P3N), a toxic nitro acid present in legumes, fungi, and leaf beetles; P3N is an irreversible inhibitor of succinate dehydrogenase causing anywhere from neurological disorders to death in livestock and humans. In this study, we report the first kinetic investigation of NcNMO with P3N and its conjugated acid 3-nitropropionic acid (3NPA), and a mechanistic investigation with 3NPA using kinetic solvent viscosity effects. The kvalue with P3N (300 s

) was 7-times larger than with 3NPA and the k

/K

value (1,700,000 M

s

) was ~500-times larger than the k

/K

value, consistent with P3N being a faster and better substrate than 3NPA. The normalized k

and k

/K

values showed inverse hyperbolic dependences on the relative solvent viscosity, consistent with an internal isomerization of the enzyme-substrate complex. A similar inverse hyperbolic pattern of the normalized k

value for the rate constant of flavin reduction determined anaerobically in a stopped-flow spectrophotometer suggested that the internal enzyme isomerization occurs before the flavin reduction step in the reductive half-reaction.

Inhibition of mitochondrial complex II in neuronal cells triggers unique pathways culminating in autophagy with implications for neurodegeneration

Sathyanarayanan Ranganayaki, Neema Jamshidi, Mohamad Aiyaz, Santhosh-Kumar Rashmi, Narayanappa Gayathri, Pulleri Kandi Harsha, Balasundaram Padmanabhan, Muchukunte Mukunda Srinivas BharathPMID: 33452321 DOI: 10.1038/s41598-020-79339-2

Abstract

Mitochondrial dysfunction and neurodegeneration underlie movement disorders such as Parkinson's disease, Huntington's disease and Manganism among others. As a corollary, inhibition of mitochondrial complex I (CI) and complex II (CII) by toxins 1-methyl-4-phenylpyridinium (MPP) and 3-nitropropionic acid (3-NPA) respectively, induced degenerative changes noted in such neurodegenerative diseases. We aimed to unravel the down-stream pathways associated with CII inhibition and compared with CI inhibition and the Manganese (Mn) neurotoxicity. Genome-wide transcriptomics of N27 neuronal cells exposed to 3-NPA, compared with MPP

and Mn revealed varied transcriptomic profile. Along with mitochondrial and synaptic pathways, Autophagy was the predominant pathway differentially regulated in the 3-NPA model with implications for neuronal survival. This pathway was unique to 3-NPA, as substantiated by in silico modelling of the three toxins. Morphological and biochemical validation of autophagy markers in the cell model of 3-NPA revealed incomplete autophagy mediated by mechanistic Target of Rapamycin Complex 2 (mTORC2) pathway. Interestingly, Brain Derived Neurotrophic Factor (BDNF), which was elevated in the 3-NPA model could confer neuroprotection against 3-NPA. We propose that, different downstream events are activated upon neurotoxin-dependent CII inhibition compared to other neurotoxins, with implications for movement disorders and regulation of autophagy could potentially offer neuroprotection.

C

Olga O Gonchar, Andriy V Maznychenko, Olena M Klyuchko, Iryna M Mankovska, Kamila Butowska, Agnieszka Borowik, Jacek Piosik, Inna SokolowskaPMID: 34064070 DOI: 10.3390/ijms22115444

Abstract

Cfullerene as a potent free radical scavenger and antioxidant could be a beneficial means for neurodegenerative disease prevention or cure. The aim of the study was to define the effects of C

administration on mitochondrial dysfunction and oxidative stress disorders in a 3-nitropropionic acid (3-NPA)-induced rat model of Huntington's disease. Animals received 3-NPA (30 mg/kg i.p.) once a day for 3 consecutive days. C

was applied at a dose of 0.5 mg/kg of body weight, i.p. daily over 5 days before (C

pre-treatment) and after 3-NPA exposure (C

post-treatment). Oxidative stress biomarkers, the activity of respiratory chain enzymes, the level of antioxidant defense, and pro- and antiapoptotic markers were analyzed in the brain and skeletal muscle mitochondria. The nuclear and cytosol Nrf2 protein expression, protein level of MnSOD, γ-glutamate-cysteine ligase (γ-GCLC), and glutathione-S-transferase (GSTP) as Nrf2 targets were evaluated. Our results indicated that C

can prevent 3-NPA-induced mitochondrial dysfunction through the restoring of mitochondrial complexes' enzyme activity, ROS scavenging, modulating of pro/antioxidant balance and GSH/GSSG ratio, as well as inhibition of mitochondria-dependent apoptosis through the limitation of p53 mitochondrial translocation and increase in Bcl-2 protein expression. C

improved mitochondrial protection by strengthening the endogenous glutathione system via glutathione biosynthesis by up-regulating Nrf2 nuclear accumulation as well as GCLC and GSTP protein level.

Astrocytes from cortex and striatum show differential responses to mitochondrial toxin and BDNF: implications for protection of striatal neurons expressing mutant huntingtin

Julieta Saba, Federico López Couselo, Juan Turati, Lila Carniglia, Daniela Durand, Andrea de Laurentiis, Mercedes Lasaga, Carla CarusoPMID: 33023623 DOI: 10.1186/s12974-020-01965-4

Abstract

Evidence shows significant heterogeneity in astrocyte gene expression and function. We previously demonstrated that brain-derived neurotrophic factor (BDNF) exerts protective effects on whole brain primary cultured rat astrocytes treated with 3-nitropropionic acid (3NP), a mitochondrial toxin widely used as an in vitro model of Huntington's disease (HD). Therefore, we now investigated 3NP and BDNF effects on astrocytes from two areas involved in HD: the striatum and the entire cortex, and their involvement in neuron survival.We prepared primary cultured rat cortical or striatal astrocytes and treated them with BDNF and/or 3NP for 24 h. In these cells, we assessed expression of astrocyte markers, BDNF receptor, and glutamate transporters, and cytokine release. We prepared astrocyte-conditioned medium (ACM) from cortical and striatal astrocytes and tested its effect on a cellular model of HD.

BDNF protected astrocytes from 3NP-induced death, increased expression of its own receptor, and activation of ERK in both cortical and striatal astrocytes. However, BDNF modulated glutamate transporter expression differently by increasing GLT1 and GLAST expression in cortical astrocytes but only GLT1 expression in striatal astrocytes. Striatal astrocytes released higher amounts of tumor necrosis factor-α than cortical astrocytes in response to 3NP but BDNF decreased this effect in both populations. 3NP decreased transforming growth factor-β release only in cortical astrocytes, whereas BDNF treatment increased its release only in striatal astrocytes. Finally, we evaluated ACM effect on a cellular model of HD: the rat striatal neuron cell line ST14A expressing mutant human huntingtin (Q120) or in ST14A cells expressing normal human huntingtin (Q15). Neither striatal nor cortical ACM modified the viability of Q15 cells. Only ACM from striatal astrocytes treated with BDNF and ACM from 3NP + BDNF-treated striatal astrocytes protected Q120 cells, whereas ACM from cortical astrocytes did not.

Data suggest that cortical and striatal astrocytes respond differently to mitochondrial toxin 3NP and BDNF. Moreover, striatal astrocytes secrete soluble neuroprotective factors in response to BDNF that selectively protect neurons expressing mutant huntingtin implicating that BDNF modulation of striatal astrocyte function has therapeutic potential against neurodegeneration.